molecular formula C15H13Cl2N3O B15217428 4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-28-7

4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B15217428
CAS No.: 87035-28-7
M. Wt: 322.2 g/mol
InChI Key: PHVGZYZQAXBLDZ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Registry Number 87035-28-7 . It has a molecular formula of C 15 H 13 Cl 2 N 3 O and a molecular weight of 322.189 g/mol . This substance features an imidazo[4,5-c]pyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. The broader class of 3H-imidazo[4,5-c]pyridine derivatives has been investigated as modulators for various biological targets. For instance, some substituted-3H-imidazo[4,5-c]pyridine compounds have been identified as novel ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and stimulator of interferon genes (STING) modulators, positioning them as potential cancer immunotherapeutics . Furthermore, structurally related diaryl-substituted imidazo[4,5-b]pyridine analogs have been studied as potential anticancer and anti-inflammatory agents, demonstrating cytotoxic activity against several cancer cell lines and exhibiting COX-2 inhibitory activity in vitro . The presence of the 2,4-dichlorophenyl methoxy substituent in this specific compound suggests potential for targeted biological interactions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

87035-28-7

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C15H13Cl2N3O/c1-2-20-9-19-13-5-6-18-15(14(13)20)21-8-10-3-4-11(16)7-12(10)17/h3-7,9H,2,8H2,1H3

InChI Key

PHVGZYZQAXBLDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Imidazo[4,5-c]pyridine Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization reactions involving pyridine derivatives. A widely adopted method involves the condensation of 3,4-diaminopyridine with carbonyl-containing reagents. For instance, reaction with sodium metabisulfite (Na₂S₂O₅) adducts of benzaldehydes under acidic conditions yields 5H-imidazo[4,5-c]pyridines. This step is critical for establishing the fused imidazole ring system, with regioselectivity controlled by the substitution pattern of the diaminopyridine precursor.

Alkylation and Etherification

Following core formation, the introduction of the 3-ethyl and 2,4-dichlorobenzyl ether groups proceeds via sequential alkylation. Alkylation of the imidazole nitrogen with ethyl bromide or iodoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves the 3-ethyl substitution. Subsequent etherification employs 2,4-dichlorobenzyl chloride under basic conditions, often using cesium carbonate (Cs₂CO₃) to enhance nucleophilic displacement efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF are preferred for alkylation steps due to their ability to stabilize transition states. Conversely, ethanol serves as an optimal solvent for cyclization reactions, balancing solubility and environmental considerations. Elevated temperatures (80–100°C) are routinely employed to overcome kinetic barriers in ring-closing steps.

Structural Characterization and Regioselectivity

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for structural elucidation. Key diagnostic signals include:

  • ¹H-NMR : A singlet at δ 4.8–5.2 ppm corresponding to the methylene group of the 2,4-dichlorobenzyl ether.
  • ¹³C-NMR : Resonances at δ 150–160 ppm for the imidazole carbons and δ 70–75 ppm for the ethoxy carbon.

Regioisomeric Control

Alkylation of the imidazole nitrogen often produces regioisomers. Advanced techniques like 2D-NOESY and heteronuclear multiple bond correlation (HMBC) spectroscopy are required to distinguish N⁵ versus N⁴ substitution patterns. For example, NOE interactions between the ethyl group and adjacent protons confirm 3-ethyl positioning.

Comparative Analysis of Synthetic Methods

The table below synthesizes data from multiple studies to evaluate preparation strategies:

Method Description Yield (%) Conditions Key Challenges Source
Na₂S₂O₅-mediated cyclization 62–68 HCl/EtOH, 80°C, 12 h Regioselectivity control
APTS-catalyzed three-component 70–74 EtOH reflux, 24 h Limited substrate scope
Pd/C-catalyzed coupling 55 Toluene, 110°C, 18 h Catalyst cost
Sequential alkylation/etherification 58–65 K₂CO₃/DMF, 60°C, 8 h per step Competing side reactions

Industrial-Scale Considerations

Green Chemistry Metrics

While current methods rely on organic solvents like DMF, emerging protocols explore aqueous micellar systems to reduce environmental impact. Patent CN117460733A discloses a water-tolerant catalyst system for imidazo[4,5-b]pyridinone derivatives, suggesting adaptability to the target compound.

Purification Strategies

Chromatographic purification remains prevalent, but recent advances in crystallization techniques improve scalability. For instance, controlled cooling of ethanolic solutions yields high-purity (>98%) imidazo[4,5-c]pyridines suitable for pharmaceutical applications.

Chemical Reactions Analysis

4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Derivatives
  • Imidazo[4,5-c]pyridine (target compound): Exhibits nitrogen atoms at positions 1 and 3 of the fused ring system. This arrangement influences electronic properties and binding interactions.
  • Imidazo[4,5-b]pyridine (e.g., 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine ): Positional isomerism alters hydrogen-bonding capacity and receptor affinity.
Saturated vs. Aromatic Cores

Substituent Analysis

Aryloxy Substituents
Compound Name Substituent Key Properties/Impact Reference
Target compound (2,4-Dichlorophenyl)methoxy High lipophilicity; electron-withdrawing
4-(2-Methoxyphenyl)-tetrahydro analog 2-Methoxyphenyl Electron-donating; lower logP
4-(2,3-Dichlorophenyl)-tetrahydro analog 2,3-Dichlorophenyl Altered steric profile
  • Chlorine vs. Methoxy : Chlorine substituents increase metabolic stability but may elevate toxicity risks compared to methoxy groups.
Alkyl and Heterocyclic Modifications
  • 3-Ethyl group (target) : Enhances hydrophobicity and may improve CNS penetration.
Fluorescence and pH Sensitivity
  • LysoGlow84 (4-(naphthalene-2-yl)-1H-imidazo[4,5-c]pyridine) : Exhibits pH-dependent fluorescence (max at pH 4), suggesting imidazo[4,5-c]pyridine derivatives may serve as lysosomal probes. The target compound’s dichlorophenyl group could alter fluorescence intensity or specificity.
Kinase Inhibition
  • Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine ): Bulky substituents (e.g., pyrazinyl groups) improve selectivity for kinase ATP-binding pockets. The target compound’s dichlorophenylmethoxy group may confer distinct inhibitory profiles.
Physical Properties
  • Melting Points : Analogs like 2-(3,4-Dimethylphenyl)-3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridine melt at 56–59°C , while tetrahydro derivatives may have lower melting points due to reduced crystallinity.
  • Solubility : Dichlorophenyl groups likely reduce aqueous solubility compared to methoxy-substituted analogs.

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